molecular formula C20H15F2N3OS B4353195 5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4353195
M. Wt: 383.4 g/mol
InChI Key: RPFYKPSMTRZHOV-UHFFFAOYSA-N
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Description

5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethyl group, a mercapto group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of pyridine and pyrimidine derivatives, followed by functional group modifications to introduce the difluoromethyl, ethyl, mercapto, and naphthyl groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while nucleophilic substitution of the difluoromethyl group can lead to various substituted derivatives .

Scientific Research Applications

5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It has shown promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Its chemical reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidines: These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar bicyclic structure but contain a pyrazole ring instead of a pyridine ring.

Uniqueness

5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-(difluoromethyl)-1-ethyl-7-naphthalen-1-yl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3OS/c1-2-25-18-16(19(26)24-20(25)27)14(17(21)22)10-15(23-18)13-9-5-7-11-6-3-4-8-12(11)13/h3-10,17H,2H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFYKPSMTRZHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
5-(DIFLUOROMETHYL)-1-ETHYL-7-(1-NAPHTHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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